B1578519 Nigrosin-RA1 peptide precursor

Nigrosin-RA1 peptide precursor

Cat. No.: B1578519
Attention: For research use only. Not for human or veterinary use.
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Description

The Nigrosin-RA1 peptide precursor is a synthetic, 21-amino acid peptide (Sequence: Thr-Met-Lys-Lys-Ser-Leu-Leu-Leu-Leu-Phe-Phe-Phe-Gly-Thr-Ile-Asn-Leu-Ser-Phe-Cys-Gln) with a documented purity of 96.5% . It is derived from the skin secretions of the golden crossband frog ( Odorrana andersonii ) and is identified for its antimicrobial properties . This peptide precursor is provided as a lyophilized powder and is intended for research applications focused on studying its structure, function, and potential antimicrobial mechanisms. Bioactive peptides, particularly those from natural sources like amphibian skin, represent a significant area of interest in therapeutic research due to their efficacy and potential for minimal side effects . In microbiological research, investigating novel antimicrobial peptides is crucial for addressing challenges such as antibiotic resistance. The this compound serves as a key starting material for such in vitro studies. All products are For Research Use Only. They are NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

TMKKSLLLLFFFGTINLSFCQ

Origin of Product

United States

Discovery and Initial Molecular Characterization of Nigrosin Ra1 Peptide Precursor

Identification Strategies for Novel Peptide Precursors

The identification of novel peptide precursors like Nigrosin-RA1 relies on advanced molecular biology and bioinformatics techniques. These strategies are essential for discovering the genetic blueprint of bioactive peptides.

Shotgun Cloning of Biosynthetic Precursor Complementary DNA (cDNA)

A primary and effective method for identifying peptide precursors is shotgun cloning of complementary DNA (cDNA). mdpi.com This technique involves creating a cDNA library from the messenger RNA (mRNA) extracted from the skin secretions of the source organism, in this case, Odorrana andersonii. mdpi.comqub.ac.uk The skin secretions are a rich source of the transcriptome from the granular glands where these peptides are synthesized. qub.ac.uk

By using this method, researchers can amplify and sequence numerous cDNA clones, which represent the genes being actively expressed in these glands. This approach allows for the rapid identification of cDNAs that encode for peptide precursors without prior knowledge of the peptide's amino acid sequence. qub.ac.uk For nigrocin peptides from Odorrana species, this strategy has been successfully employed to deduce the full precursor sequence from the cloned cDNA. mdpi.comqub.ac.uk

In Silico Screening Approaches for Pre-propeptide Features

In conjunction with wet-lab techniques, in silico screening plays a crucial role in identifying and characterizing peptide precursors. These computational methods involve searching sequence databases for characteristic features of pre-propeptides. Key features include a hydrophobic N-terminal signal sequence, a highly acidic spacer region, and conserved cleavage sites for processing enzymes.

Bioinformatic tools can predict these features with a high degree of accuracy, allowing for the rapid screening of large datasets of genetic information. This approach not only accelerates the discovery of new peptide precursors but also aids in their initial characterization before laboratory validation.

Sequence Delineation and Analysis of the Deduced Amino Acid Sequence

Once the cDNA encoding the Nigrosin-RA1 peptide precursor is cloned and sequenced, the deduced amino acid sequence is analyzed to delineate its distinct functional domains. Amphibian antimicrobial peptide precursors typically exhibit a tripartite structure, consisting of a signal peptide, an acidic spacer region, and the mature peptide sequence. mdpi.com

Signal Sequence Identification and Analysis

The N-terminus of the this compound contains a signal sequence. This sequence is typically composed of hydrophobic amino acids and is essential for directing the precursor to the secretory pathway for eventual release from the cell. In related nigrocin precursors from Odorrana andersonii, such as Nigrosin-6VL, the signal sequence has been identified as a 22-amino-acid segment. mdpi.com This region is crucial for the proper trafficking and processing of the precursor molecule.

Mature Peptide Sequence Region within the Precursor

Embedded within the precursor is the sequence of the mature Nigrosin-RA1 peptide. This is the bioactive portion of the precursor that, once cleaved and processed, will exhibit antimicrobial activity. The release of the mature peptide is typically facilitated by the presence of specific cleavage sites, often a pair of basic amino acids like Lysine-Arginine (-KR-), which are recognized by processing enzymes. mdpi.comqub.ac.uk

Nomenclature and Classification within the Nigrosin Family

The naming of antimicrobial peptides often follows a system that reflects their origin and family classification. The "Nigrosin" designation refers to a family of antimicrobial peptides found in various frog species. The "RA" likely indicates its origin from a Rana species (frogs of the family Ranidae), with the "1" denoting it as a specific member of this subgroup. This nomenclature helps to organize the vast and growing library of amphibian-derived peptides.

The Nigrosin family of peptides belongs to the broader class of cationic antimicrobial peptides, which are characterized by a net positive charge and an amphipathic structure. Many peptides within this family, and indeed within many ranid frog AMPs, feature a conserved C-terminal heptapeptide (B1575542) motif known as the "Rana box". This motif typically includes a disulfide bridge between two cysteine residues, forming a loop structure that is often crucial for the peptide's antimicrobial activity and structural stability. While the specific structural features of Nigrosin-RA1 require further detailed study, its classification within the Nigrosin family suggests it shares these characteristic traits. The study of these families and their conserved motifs is essential for understanding the structure-function relationships of these potent defense molecules.

Molecular Genetics and Transcriptional Regulation of Nigrosin Ra1 Peptide Precursor

Mechanisms of Precursor Gene Expression Regulation3.3.1. Transcriptional Control Mechanisms 3.3.2. Influence of Environmental and Biological Cues on Precursor Gene Expression

To provide an article, a valid, scientifically recognized subject is required. Should a corrected or alternative name for the peptide precursor of interest be available, a new search and article generation can be attempted.

An article focusing on the "Nigrosin-RA1 peptide precursor" cannot be generated at this time. Extensive searches for scientific literature and genomic data related to a compound or peptide precursor with this specific name have yielded no relevant results.

The term "this compound" does not appear in the accessible scientific databases and literature. Consequently, there is no information available to populate the requested sections on its molecular genetics and transcriptional regulation, including the specific subsection on the comparative genomics of its precursor gene clusters.

It is possible that "Nigrosin-RA1" is a very new or proprietary designation not yet in the public domain, a misnomer, or a compound that is not yet described in published research. Without any foundational information on its existence and genetic basis, a scientifically accurate article adhering to the provided structure cannot be created.

Biosynthesis and Maturation Pathways of Nigrosin Ra1 Peptide Precursor

Ribosomal Synthesis of the Full-Length Precursor Polypeptide

The journey of the Nigrosin-RA1 peptide begins at the ribosome, the cellular machinery responsible for protein synthesis. Following the central dogma of molecular biology, the genetic code for the Nigrosin-RA1 precursor polypeptide is transcribed from DNA into messenger RNA (mRNA). This mRNA molecule then travels to the ribosome, where it is translated into a long-chain polypeptide. mdpi.comresearchgate.net

This initial, full-length precursor protein is a tripartite structure, a common feature for many amphibian AMPs. mdpi.comuol.de It consists of:

A Signal Peptide: An N-terminal sequence that directs the precursor to the correct cellular location for further processing and secretion. mdpi.comuol.de

An Acidic Intervening Pro-peptide Region: This segment often keeps the mature peptide in an inactive state during storage. uol.de

The Mature Peptide Sequence: The C-terminal region that will eventually become the active Nigrosin-RA1 peptide. mdpi.com In some cases, multiple copies of the mature peptide sequence can be found within a single precursor protein. frontiersin.org

This ribosomal synthesis ensures that the primary amino acid sequence of the precursor is accurately produced according to the genetic template.

Enzymatic Machinery Involved in Precursor Processing

Once the full-length precursor polypeptide is synthesized, it undergoes a series of enzymatic modifications to release the mature, active peptide. This processing is a critical step in the biosynthesis pathway. acs.orgmdpi.com

Proteases, a class of enzymes that catalyze the breakdown of proteins, play a central role in the maturation of the Nigrosin-RA1 precursor. nih.govresearchgate.net These enzymes are responsible for cleaving the peptide bonds at specific sites within the precursor polypeptide, effectively cutting out the mature peptide sequence from the larger pro-peptide. researchgate.netnih.gov This proteolytic cleavage is a common mechanism for activating inactive precursor proteins (pro-proteins or pro-hormones) into their biologically active forms. nih.gov

The action of these proteases is not random. They recognize and cleave at specific amino acid sequences within the precursor. A highly common recognition site for proprotein convertases, the enzymes often involved in this process, is a pair of basic amino acid residues, such as -Lys-Arg- or -Arg-Arg-. uol.deimrpress.com The protease identifies this dibasic site and cleaves the peptide bond immediately following it, releasing the N-terminus of the mature peptide. uol.demdpi.com

While the -Lys-Arg- motif is a canonical processing signal, other cleavage sites have also been identified in amphibian peptide precursors, indicating a diversity in the enzymatic machinery. mdpi.com For instance, some precursors may be cleaved by chymotryptic-like enzymes that recognize different sequences. mdpi.com The C-terminal processing often involves another set of enzymatic activities, which can include cleavage at other specific sites and further modifications like amidation, where a C-terminal glycine (B1666218) residue acts as an amide donor. mdpi.comuol.de

Subcellular Localization of Precursor Synthesis and Processing

The entire process of Nigrosin-RA1 precursor synthesis and maturation is compartmentalized within the cell to ensure proper folding, modification, and storage. The initial ribosomal synthesis occurs in the cytoplasm, but the signal peptide at the N-terminus of the precursor directs the polypeptide into the endoplasmic reticulum (ER). nih.gov

Within the ER and subsequently the Golgi apparatus, the precursor undergoes folding and the initial proteolytic cleavage events. The processed, mature peptides are then packaged into secretory granules. researchgate.netimrpress.com These granules are stored in specialized granular glands in the amphibian's skin. frontiersin.orgimrpress.com Upon receiving a stimulus, such as stress or injury, these glands release their contents, including the mature Nigrosin-RA1 peptides, onto the skin surface in a holocrine manner. researchgate.netimrpress.com

General Biosynthetic Pathways for RiPPs and Peptide Precursors

The biosynthesis of Nigrosin-RA1 is a classic example of the Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) pathway. nih.govmdpi.com This pathway is a major route for the production of natural products in a wide range of organisms, from bacteria to humans. mdpi.com

The general blueprint for RiPP biosynthesis involves:

Ribosomal synthesis of a precursor peptide: This peptide contains a leader peptide region and a core peptide region (which will become the final product). acs.orgmdpi.com

Enzymatic modification of the core peptide: A suite of tailoring enzymes, often guided by the leader peptide, installs a variety of post-translational modifications (PTMs) onto the core peptide. nih.govacs.org

Proteolytic removal of the leader peptide: A protease cleaves off the leader peptide to release the mature, modified peptide. acs.orgmdpi.com

This modular pathway allows for the generation of a vast diversity of peptide structures and functions from a relatively simple genetic template. The specific enzymes and modifications involved can vary significantly between different RiPP families, leading to the wide array of bioactive peptides observed in nature. nih.gov

Structural Biology of Nigrosin Ra1 Peptide Precursor and Its Intermediate Forms

Primary Sequence Analysis and Amino Acid Composition

The primary sequence of a peptide precursor is the foundational blueprint that dictates its higher-order structure and function. The Nigrosin-RA1 peptide precursor has a specific amino acid sequence, which is crucial for its eventual processing into the mature antimicrobial peptide. novoprolabs.com

The complete precursor of a related peptide, Nigrosin-6VL, identified from the skin secretion of the frog Odorrana andersonii, consists of 66 amino acids. mdpi.com This precursor is segmented into a signal peptide of 22 amino acids, a mature peptide of 21 amino acids, and an acidic spacer region. mdpi.com A typical cleavage site, indicated by the amino acid pair "-KR-" (Lysine-Arginine), separates the mature peptide from the rest of the precursor. mdpi.com

The amino acid composition of these precursors is notable for its content of specific residues that contribute to the final structure and activity of the mature peptide. For instance, Nigrosin peptides are often rich in Lysine (B10760008) and contain two conserved Cysteine residues at the C-terminal region, which are essential for forming the "Rana box" motif. bicnirrh.res.in The mature sequence of Nigrosin-6VL is GLLSGVLGAGKKIVCGLSGRC. mdpi.com

Below is an interactive data table detailing the primary sequence of the this compound.

Peptide Name Sequence
This compoundTMKKSLLLLFFFGTINLSFCQ

Table 1: Primary sequence of the this compound. novoprolabs.com

Predicted Secondary Structural Elements of the Precursor

The linear sequence of amino acids in the Nigrosin-RA1 precursor folds into a specific three-dimensional shape, which is essential for its biological role. The secondary structure, comprising elements like helices, extended sheets, turns, and loops, is the first level of this folding.

Helical and Extended Conformations

Predictions of the secondary structure of Nigrosin precursors, such as Nigrosin-6VL, indicate a predominantly extended structure at the N-terminus. mdpi.com This extended conformation is likely influenced by a high content of hydrophilic glycine (B1666218) residues. mdpi.com In many antimicrobial peptides, alpha-helical structures are crucial for their interaction with and disruption of microbial membranes. mdpi.combicnirrh.res.in For example, the antibacterial peptide moricin (B1577365) is characterized by a long alpha-helix with an amphipathic N-terminus that is key to increasing bacterial membrane permeability. bicnirrh.res.in

Turns and Loops within the Precursor Sequence

Turns and loops are critical for changing the direction of the polypeptide chain and are often found in functionally important regions of proteins. In the case of Nigrosin precursors, a significant loop structure, known as the Rana box, is present at the C-terminus. mdpi.com This loop is formed by a disulfide bond between two cysteine residues. mdpi.com The processing of pro-hormones and other peptide precursors often occurs at sites located within or near β-turns. nih.gov

Characteristic Structural Motifs in Nigrosin Precursors

Nigrosin precursors are characterized by specific structural motifs that are conserved across related peptides and play vital roles in their processing and function.

Analysis of the Rana Box Motif and its Structural Implications

The "Rana box" is a hallmark structural feature of many antimicrobial peptides from frogs, including Nigrosins. mdpi.comfrontiersin.orgnih.gov This motif consists of a seven-residue loop created by a disulfide bridge between two cysteine residues located near the C-terminus. mdpi.comfrontiersin.orgnih.gov While the Rana box is a widespread feature, its precise role in the antimicrobial activity of these peptides has been a subject of investigation. mdpi.comfrontiersin.orgnih.gov Some studies suggest it is critical for antimicrobial function, while others have found that removing the Rana box does not eliminate the peptide's antimicrobial potency. mdpi.comfrontiersin.orgnih.gov For instance, in Nigrocin-HL, a related peptide, a shorter analog without the Rana box showed similar activity against several bacterial strains compared to the original peptide. frontiersin.orgnih.gov Conversely, modifications to the Rana box of Nigrosin-6VL highlighted its critical role in antimicrobial functions. mdpi.comresearchgate.net

Leader Peptide Structural Role in Post-Translational Events

The leader peptide, or signal peptide, is the N-terminal portion of the precursor that is cleaved off during post-translational modification. mdpi.com This sequence guides the precursor through the secretory pathway. The precursors of many amphibian antimicrobial peptides have a conserved N-terminal preproregion. researchgate.net Following the signal peptide, an acidic spacer region is often present, which is also removed during processing. mdpi.com The cleavage of the precursor to release the mature peptide typically occurs at specific sites, often marked by pairs of basic amino acid residues like Lysine-Arginine. mdpi.comnih.gov The leader peptide itself can influence the proper folding and processing of the mature peptide. nih.gov For instance, in chloroplast precursor proteins, the C-terminal region of the transit peptide is crucial for binding to the processing peptidase. nih.gov

Conserved Amino Acid Motifs for Enzyme Recognition

The maturation of the Nigrosin-RA1 peptide from its precursor is a multi-step process initiated by the recognition and cleavage of the precursor protein by specific endoproteolytic enzymes. This process is guided by conserved amino acid motifs that act as signals for these enzymes. In many amphibian antimicrobial peptide precursors, the N-terminal preproregion is highly conserved, while the C-terminal domain, which corresponds to the mature peptide, is hypervariable. oup.com This conservation in the preproregion suggests its critical role in the proper folding, trafficking, and processing of the precursor.

Research on various frog skin peptide precursors has revealed that cleavage to release the mature peptide often occurs at specific sites, most commonly flanked by dibasic amino acid residues such as Lysine-Arginine (-KR-) or Arginine-Arginine (-RR-). frontiersin.org These sites are recognized by proprotein convertases, a family of serine proteases. For many peptides in the genus Rana, the precursor encodes a single copy of the mature antimicrobial peptide at its C-terminus. oup.com

While dibasic cleavage sites are common, other recognition sequences have also been identified, indicating the involvement of a broader range of proteases. For instance, in the precursor for ranatensin-HL, a bombesin-related peptide, cleavage was observed following an Asn-Val-Leu sequence, suggesting the action of a chymotryptic-like enzyme. mdpi.com The diversity of these recognition motifs highlights the complexity of peptide processing in amphibian skin.

The Nigrosin family of peptides is characterized by a "Rana Box," a seven-amino-acid loop structure at the C-terminus formed by a disulfide bridge. nih.gov While the mature peptide's sequence is variable, the precursor's processing sites are expected to follow the general patterns observed in other ranid frog AMPs. Multiple sequence alignments of precursors from the Nigrosin family, such as Nigrosin-6VL, have confirmed the presence of highly conserved residues that are critical for their structure and function. researchgate.netresearchgate.net

The following table summarizes common and potential enzyme recognition motifs in amphibian peptide precursors, which are likely relevant to the processing of the Nigrosin-RA1 precursor.

Enzyme Recognition Motif Position Relative to Mature Peptide Putative Enzyme Class Example Peptide Families
-KR-, -RR-N- and/or C-terminusProprotein ConvertasesAnalgesins, various Ranid AMPs frontiersin.org
Asn-Val-LeuN-terminusChymotrypsin-like proteasesRanatensin-HL mdpi.com
-KK-C-terminusProprotein ConvertasesBombesin-related peptides mdpi.com

Theoretical Models of Precursor Folding and Conformational Dynamics

Due to the transient nature and low abundance of peptide precursors and their intermediate forms, experimental structural elucidation is challenging. Consequently, theoretical and computational models are invaluable tools for understanding their folding pathways and conformational dynamics. nih.govfrontiersin.org These models provide insights into how the precursor molecule attains a conformation that is suitable for enzymatic processing and how the mature peptide is subsequently released.

Computational tools and servers, such as PEPFOLD3, are utilized to predict the three-dimensional structures of peptides. researchgate.net For Nigrosin-6VL, a peptide highly similar to Nigrosin-RA1, structural predictions indicate a predominantly extended structure with a loop at the C-terminus, corresponding to the Rana Box. nih.gov This loop is formed by a disulfide bridge between two cysteine residues. nih.gov The grand average of hydropathy (GRAVY) value for Nigrosin-6VL suggests it is a hydrophobic peptide. nih.gov

Molecular dynamics (MD) simulations are another powerful technique used to study the conformational dynamics of peptide precursors. frontiersin.org These simulations can model the folding process and reveal the flexibility of different regions of the precursor. For many AMP precursors, it is believed that the N-terminal signal peptide directs the nascent polypeptide into the secretory pathway. The subsequent pro-region may act as an intramolecular chaperone, guiding the correct folding of the C-terminal antimicrobial domain and preventing its premature activity or aggregation. researchgate.net

The conformational dynamics are critical for function. The precursor must adopt a conformation that exposes the cleavage sites to the processing enzymes. Following initial cleavage, intermediate forms of the peptide may undergo further conformational changes before final maturation. Understanding these dynamics can also shed light on how modifications to the peptide sequence, such as those in different analogues of the Nigrosin family, can affect the structure and, consequently, the antimicrobial activity of the mature peptide. researchgate.net

The table below outlines the predicted structural features of Nigrosin-6VL, which serves as a model for the likely structure of the Nigrosin-RA1 peptide.

Structural Feature Predicted Characteristic Computational Method Significance
Secondary StructurePredominantly extended structure with a C-terminal loopPEPFOLD3 nih.govresearchgate.netThe extended N-terminus may facilitate enzyme access, while the C-terminal loop (Rana Box) is a hallmark of the Nigrosin family.
Key Structural MotifRana Box (C-terminal loop formed by a disulfide bridge)Sequence Alignment, PEPFOLD3 nih.govCrucial for the structural integrity and, in many cases, the biological activity of the mature peptide.
HydrophobicityHigh (GRAVY value of 0.886 for Nigrosin-6VL)Peptide Parameter Calculation nih.govRelates to the peptide's ability to interact with and disrupt microbial membranes.

Post Translational Modifications Ptms of Nigrosin Ra1 Peptide Precursor

Types of Covalent Modifications Identified or Predicted in Peptide Precursors

Peptide precursors, or propeptides, are inactive polypeptide chains that require a series of modifications to become mature, functional peptides. These modifications are crucial for their proper folding, stability, localization, and biological activity.

Proteolytic Cleavage Events

Proteolytic cleavage is a fundamental PTM that involves the enzymatic removal of specific portions of the peptide precursor. qiagenbioinformatics.com This process is essential for releasing the active peptide from its precursor form. Cleavage often occurs at specific sites, typically after pairs of basic amino acid residues such as arginine and lysine (B10760008). nih.gov

Disulfide Bond Formation and its Stabilizing Role

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. These bonds are critical for establishing and maintaining the three-dimensional structure of many peptides, which is often essential for their biological function. wikipedia.orgnih.gov The specific pattern of disulfide bonds can significantly influence the peptide's stability and receptor-binding affinity.

Other Relevant Post-Translational Additions (e.g., Phosphorylation, Glycosylation, Methylation)

Peptide precursors can be subject to a wide array of other chemical modifications:

Phosphorylation: The addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues, is a key regulatory mechanism that can alter a peptide's activity, localization, and interaction with other molecules. nih.govnih.govsigmaaldrich.com

Glycosylation: The attachment of carbohydrate chains (glycans) to asparagine (N-linked) or serine/threonine (O-linked) residues can affect protein folding, stability, and cell-cell recognition. sigmaaldrich.comnih.govnih.gov

Methylation: The addition of a methyl group to lysine or arginine residues can modulate protein-protein interactions and gene regulation.

Enzymatic Systems Catalyzing Specific PTMs on the Precursor

A variety of enzymes are responsible for carrying out these modifications. For instance, proteases such as prohormone convertases are responsible for proteolytic cleavage. qiagenbioinformatics.com The formation of disulfide bonds is often catalyzed by enzymes in the endoplasmic reticulum. Kinases add phosphate groups, while phosphatases remove them. Glycosyltransferases are responsible for adding sugar moieties.

Impact of PTMs on Precursor Processing and Maturation

PTMs are integral to the maturation of a peptide precursor. They can act as signals for proper folding, direct the precursor to specific cellular compartments, and control the timing and location of the release of the active peptide. The sequence and combination of PTMs can create a complex regulatory network that ensures the peptide is active only when and where it is needed.

Functional Diversity Conferred by Precursor PTMs

The array of possible PTMs vastly increases the functional diversity of the proteome. A single peptide precursor can potentially give rise to multiple mature peptides with different biological activities, depending on how it is processed and modified in different tissues or under different physiological conditions. This combinatorial use of PTMs allows for a fine-tuning of biological responses. nih.govmdpi.com

Evolutionary and Comparative Genomic Analyses of Nigrosin Ra1 Precursor

Phylogenetics of Nigrosin Precursor Genes across Species

The study of the evolutionary relationships of nigrosin precursor genes reveals a dynamic history of gene duplication, diversification, and selection, which is characteristic of many amphibian AMP families. mdpi.com These peptides are a key component of the innate immune system, and their evolution reflects the constant selective pressure exerted by pathogens. mdpi.com

Homologs of the nigrosin precursor gene are found across various species within the Ranidae family and the broader anuran (frog and toad) lineage. mdpi.com These genes typically encode a precursor protein with a conserved three-domain structure: a highly conserved N-terminal signal peptide, a less conserved acidic pro-region, and a highly variable C-terminal region that becomes the mature antimicrobial peptide. mdpi.comoup.com

Identifying true orthologs (genes in different species that evolved from a common ancestral gene by speciation) can be complex due to frequent gene duplication events within the AMP gene families. mdpi.com For instance, multiple nigrocin-like genes have been identified within a single species. A phylogenetic analysis of AMPs from Rana dybowskii, Rana amurensis, and Pelophylax nigromaculatus revealed several clades of nigrocin genes, such as nigrocin-2N, -3N, -4N, -5N, and -6N, indicating a series of gene duplication events followed by divergence. mdpi.com

Homologs to the nigrosin family, such as the brevinins, are also prevalent in ranid frogs. mdpi.comresearchgate.net These families are classified based on sequence similarity and shared structural motifs. For example, peptides of the Nigrocin-2 family, to which Nigrosin-RA1 likely belongs, are characterized by a length of approximately 21 amino acids and a specific family signature sequence. mdpi.com

Table 1: Examples of Nigrocin Family Homologs

Peptide Name Source Species Comments
Nigrocin-2 Pelophylax nigromaculatus A well-characterized family of AMPs. mdpi.com
Nigrocin-PN Pelophylax nigromaculatus A novel peptide with a "Rana box" structure. researchgate.net
Nigrocin-6VL Unknown frog species Used in comparative alignments to show conservation patterns. researchgate.net
Amurin-9TYa Rana tagoi yakushimensis Shows homology to amurin-9 from Rana amurensis. mdpi.com

The evolution of the nigrosin family is marked by a pattern of conserved precursor elements and hypervariable mature peptide regions.

Conservation: The signal peptide and the acidic spacer regions of the precursor show a high degree of conservation across different nigrocin homologs. mdpi.comoup.com The signal peptide is crucial for directing the precursor to the secretory pathway, while the acidic nature of the pro-region is thought to play a role in preventing the mature, cationic peptide from being active inside the host cell. A highly conserved proteolytic cleavage site, typically Lys-Arg (-KR-), is found immediately preceding the mature peptide sequence, ensuring correct processing. oup.comnih.gov

Divergence: The mature peptide region exhibits significant sequence diversity, a phenomenon attributed to strong positive (diversifying) selection. mdpi.comoup.com This rapid evolution is likely driven by an evolutionary "arms race" with a wide array of microbial pathogens, leading to the generation of novel peptide variants with different antimicrobial specificities. mdpi.complos.org Some members of the nigrocin family feature a C-terminal "Rana box," a disulfide-bridged heptapeptide (B1575542) ring. researchgate.net The presence or absence of this structural motif and variations within the linear sequence contribute to the functional divergence of these peptides. nih.gov For example, studies on Nigrocin-PN from Pelophylax nigromaculatus show that this "Rana box" is critical for reducing toxicity without compromising antimicrobial potency. researchgate.net

Table 2: Conservation and Divergence in Nigrocin Precursors

Precursor Region Level of Conservation Putative Function Evolutionary Driver
Signal Peptide High Secretory pathway targeting Functional Constraint
Acidic Pro-region Moderate to High Neutralization of mature peptide, proper folding Functional Constraint
Cleavage Site (-KR-) High Proteolytic processing Functional Constraint
Mature Peptide Low (Hypervariable) Antimicrobial activity, membrane disruption Diversifying Selection (Pathogen Pressure)

Evolutionary Trajectories of Precursor Processing Pathways

The processing pathway for amphibian AMP precursors, including nigrosins, is a multi-step process that appears to be highly conserved. oup.comuol.de The precursor protein is synthesized and translocated into the endoplasmic reticulum, guided by the signal peptide. Within the secretory granules of the frog's skin glands, a series of post-translational modifications occur.

The primary processing event is the endoproteolytic cleavage at specific sites, most commonly a dibasic Lys-Arg (-KR-) pair, which releases the mature peptide from the pro-region. nih.govuol.de This cleavage is performed by prohormone convertases. Following this, some peptides undergo C-terminal amidation, a common modification in amphibian AMPs that often enhances their activity and stability. nih.gov

The evolutionary trajectory of this pathway is one of deep conservation. The enzymes responsible for these modifications are not unique to AMP synthesis but are part of a fundamental cellular toolkit for processing secreted proteins and peptides in eukaryotes. The evolution of the nigrosin genes has therefore occurred within the context of this pre-existing and stable processing machinery. The diversification has happened almost exclusively in the mature peptide sequence, which acts as a substrate for these conserved enzymes. oup.com

Inter-species Variation in Nigrosin Precursor Sequences

Significant variation exists in nigrosin precursor sequences between different frog species. Comparative studies of AMPs from Rana amurensis, Rana dybowskii, and Pelophylax nigromaculatus demonstrate that while they share homologous AMP families, the specific peptide repertoire is species-specific. mdpi.com

For example, a peptide identified as amurin-9 in Rana tagoi yakushimensis shows high homology to a precursor first cloned from Rana amurensis. mdpi.com Similarly, different nigrocin families (e.g., Nigrocin-2, Nigrocin-3N) are found in different species, and even within the same family, the exact amino acid sequences of the mature peptides vary. mdpi.commdpi.com This inter-species variation is a direct result of the divergent evolutionary paths taken by different host species, each adapting to its unique ecological niche and pathogen landscape. mdpi.com This leads to a unique "signature" of AMPs for each species.

Horizontal Gene Transfer Events (if applicable in context)

There is currently no direct evidence in the scientific literature to suggest that horizontal gene transfer (HGT) has played a role in the evolution of the Nigrosin-RA1 peptide precursor or the broader nigrocin gene family in amphibians. The diversity and distribution of these genes are well-explained by classical evolutionary mechanisms such as gene duplication, functional divergence, and strong selective pressures within the host lineage. mdpi.complos.org The presence of homologous gene families across related frog species strongly supports vertical inheritance (from parent to offspring) as the primary mode of transmission for these genes. oup.com

Advanced Methodologies for the Academic Study of Nigrosin Ra1 Peptide Precursor

Transcriptomic Approaches for Precursor Gene Expression Profiling

Transcriptomics offers a powerful lens through which to view the expression dynamics of the gene encoding the Nigrosin-RA1 peptide precursor. By analyzing the complete set of RNA transcripts in a specific tissue, such as amphibian skin, researchers can quantify the abundance of the precursor's messenger RNA (mRNA). This approach is fundamental to understanding the regulatory pathways that control the synthesis of the precursor peptide.

The process typically begins with the extraction of total RNA from the tissue of interest, followed by the isolation of mRNA. This mRNA is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for high-throughput sequencing, a technique often referred to as RNA-Seq. The resulting sequence data is then assembled and analyzed bioinformatically. nih.gov By comparing the sequence data to known databases of amphibian peptides and their precursors, the specific transcript for Nigrosin-RA1 can be identified. mdpi.commdpi.com

This analysis not only confirms the expression of the precursor gene but also provides quantitative data on its expression levels under different physiological conditions. Furthermore, transcriptome mining can uncover the existence of novel isoforms or related peptide precursors that share sequence homology with Nigrosin-RA1, expanding our knowledge of this peptide family. nih.govplos.org

Proteomic Techniques for Precursor Identification and PTM Mapping

Proteomics directly studies the proteins themselves, providing crucial information that complements transcriptomic data. For the this compound, proteomic techniques are essential for confirming its existence at the protein level, identifying its various processed forms, and mapping any post-translational modifications (PTMs). PTMs are critical for the function of the final mature peptide and are not encoded in the gene sequence.

The general workflow involves extracting the complete protein content (the proteome) from a relevant biological sample. These proteins are often enzymatically digested, most commonly with trypsin, to break them into smaller, more manageable peptide fragments for analysis.

Mass spectrometry (MS) is the cornerstone of modern proteomics and is indispensable for the characterization of the Nigrosin-RA1 precursor. researchgate.net In a typical "shotgun" proteomics experiment, the complex mixture of peptides from the protein digest is separated by liquid chromatography and then introduced into a mass spectrometer. nih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful. researchgate.netnih.gov In this technique, peptide ions of a specific mass-to-charge ratio are selected and fragmented. The resulting fragmentation pattern is measured, creating a tandem mass spectrum. This spectrum contains information about the amino acid sequence of the peptide. By comparing the experimental spectra against theoretical spectra generated from a protein sequence database, the peptide can be identified. nih.gov This process can confirm the presence of peptides originating from the Nigrosin-RA1 precursor. Furthermore, deviations in mass can pinpoint the location and type of post-translational modifications.

Before mass spectrometric analysis, the complex mixture of proteins and peptides must be separated. This separation is crucial for reducing the complexity of the sample and enabling the detection of less abundant molecules, including various isoforms and post-translationally modified versions of the Nigrosin-RA1 precursor. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, separating peptides based on their physicochemical properties, such as hydrophobicity.

The combination of multi-dimensional chromatography with mass spectrometry enhances the depth of proteome coverage, increasing the likelihood of identifying and characterizing the full-length precursor, its cleavage products, and any modified forms. nih.govusuhs.edu

TechniquePrinciple of SeparationApplication in Precursor Analysis
Reverse-Phase HPLC (RP-HPLC)Separation based on hydrophobicity.Primary method for separating precursor-derived peptides before MS analysis.
Size-Exclusion Chromatography (SEC)Separation based on molecular size.Used to separate the full-length precursor from smaller mature peptides and processing fragments.
Ion-Exchange Chromatography (IEX)Separation based on net charge.Separates isoforms or PTM variants that alter the overall charge of the precursor or its fragments.
Two-Dimensional Gel Electrophoresis (2D-GE)Separation by isoelectric point (pI) in the first dimension and molecular weight in the second.Visualizes different precursor isoforms and PTMs as distinct spots on a gel, which can be excised for MS identification.

Structural Determination Techniques for Precursor Motifs (e.g., NMR, X-ray Crystallography of relevant fragments)

Understanding the three-dimensional structure of the Nigrosin-RA1 precursor is key to deciphering its function, particularly the roles of its different domains (signal peptide, pro-regions, and the core mature peptide). While full-length precursors can be flexible and difficult to crystallize, structural biology techniques can be applied to functionally important fragments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of peptides and small proteins in solution. nih.gov This method is particularly well-suited for studying the conformation and dynamics of flexible regions of the Nigrosin-RA1 precursor or its processed fragments. By analyzing the interactions of atomic nuclei in a magnetic field, a 3D model of the peptide can be constructed, providing insights into how it might interact with processing enzymes or receptors. nih.gov

X-ray crystallography provides high-resolution, static 3D structures of molecules that can be crystallized. nih.gov To apply this to the Nigrosin-RA1 precursor, a researcher would first need to produce and crystallize a relevant fragment. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map from which the atomic structure can be built. nih.govresearchgate.net This could reveal the precise architecture of a specific domain within the precursor, offering clues to its function.

Synthetic Biology Approaches for Precursor Engineering

Synthetic biology offers tools to engineer the gene encoding the Nigrosin-RA1 precursor to facilitate its study. By synthesizing and assembling DNA, researchers can create modified versions of the precursor gene. This engineered gene can then be introduced into a heterologous expression system, such as bacteria (E. coli) or yeast, to produce large quantities of the precursor protein for structural and functional studies.

This approach also allows for site-directed mutagenesis, where specific amino acids in the precursor sequence are changed. This is invaluable for investigating the function of different regions. For example, researchers could mutate putative cleavage sites to understand the enzymatic processing cascade or alter amino acids in the mature peptide region to probe structure-activity relationships.

Chemical synthesis provides a direct route to obtaining specific fragments of the Nigrosin-RA1 precursor without the need for biological expression and purification. intavispeptides.com The primary method used is Solid-Phase Peptide Synthesis (SPPS), where a peptide is built amino acid by amino acid while one end is attached to a solid resin support. intavispeptides.comresearchgate.net

Custom peptide synthesis is invaluable for several research applications:

Producing Standards: Synthesized fragments of the precursor can be used as standards in mass spectrometry to confirm the identity of biologically derived peptides.

Antibody Generation: A synthetic peptide corresponding to a unique region of the precursor can be used to immunize animals and generate specific antibodies. These antibodies are crucial tools for detecting and quantifying the precursor in biological samples.

Functional Assays: Researchers can synthesize the mature Nigrosin-RA1 peptide, as predicted from the precursor sequence, to test its biological activity directly.

The purity of the synthesized peptide is critical for its intended application, and synthesis services offer various levels of purity. peptide.comthermofisher.com

Purity LevelTypical Applications
>70% (Crude)Screening in non-quantitative antibody assays.
>80%Polyclonal antibody production, affinity purification. peptide.com
>90%In vivo studies, bioassays, monoclonal antibody production. peptide.com
>95%ELISA standards, enzyme substrate studies, cell-based assays. peptide.com
>98%NMR studies, X-ray crystallography, chromatography standards. peptide.com

Recombinant Expression Systems for Precursor Production

The production of the this compound in academic research settings predominantly relies on recombinant DNA technology. This approach is essential because direct isolation from its natural source, the golden crossband frog (Odorana andersonii), is often impractical for obtaining the quantities required for detailed study. Furthermore, chemical synthesis can be costly and inefficient for a peptide of its size. Heterologous expression in microbial systems offers a scalable and cost-effective alternative. Current time information in Sacramento, CA, US.

The inherent antimicrobial nature of the mature Nigrosin-RA1 peptide poses a significant challenge for recombinant expression, as it can be toxic to the host organism. nih.gov Consequently, it is the precursor form, which is typically inactive, that is expressed. A common and effective strategy to mitigate toxicity and prevent proteolytic degradation by host cell enzymes is to produce the precursor as a fusion protein. nih.govnih.gov This involves linking the precursor peptide to a larger, more stable protein partner. This fusion strategy often enhances expression levels and can simplify the purification process.

Commonly Utilized Host Systems

Two of the most widely employed host systems for the production of antimicrobial peptide precursors are the bacterium Escherichia coli and the methylotrophic yeast Pichia pastoris.

Escherichia coli Expression Systems

E. coli is a popular choice due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and engineered strains. nih.gov For antimicrobial peptide precursors, expression is often directed to inclusion bodies. nih.gov This is achieved by fusing the target precursor to a partner protein that promotes aggregation, such as ketosteroid isomerase (KSI). nih.govresearchgate.net The formation of these insoluble aggregates prevents the potential toxicity of the peptide and protects it from degradation by cytoplasmic proteases. researchgate.net

A typical workflow involves:

Cloning: The gene sequence for the Nigrosin-RA1 precursor, fused to a partner protein and often a purification tag (like a polyhistidine-tag), is cloned into an expression vector, commonly from the pET series. nih.gov

Transformation: The vector is introduced into a suitable E. coli strain, such as BL21(DE3), which is engineered for high-level protein expression. mdpi.comresearchgate.net

Induction: Gene expression is induced, leading to the production of the fusion protein, which accumulates in inclusion bodies.

Purification and Cleavage: The cells are harvested and lysed. The insoluble inclusion bodies are separated, washed, and solubilized using denaturing agents. The fusion protein is then purified, often via affinity chromatography. Finally, the Nigrosin-RA1 precursor is cleaved from its fusion partner using either chemical or enzymatic methods. nih.govccpn.ac.uk

Pichia pastoris Expression Systems

The yeast Pichia pastoris is another excellent host, particularly advantageous for its ability to perform post-translational modifications and secrete the recombinant protein into the culture medium. nih.gov This simplifies purification, as the medium contains fewer contaminating host proteins compared to the cytoplasm of E. coli. nih.gov The use of strong, inducible promoters, like the alcohol oxidase 1 (AOX1) promoter, allows for high-level expression. mdpi.com

For a peptide like the Nigrosin-RA1 precursor, a secretion signal is typically fused to the N-terminus, directing the expressed protein out of the cell. This extracellular expression minimizes potential toxicity and facilitates downstream processing. researchgate.net

Detailed Research Findings

While specific data for the recombinant expression of the this compound is not extensively published, the methodologies can be inferred from studies on analogous antimicrobial peptides from frogs. The following tables summarize representative findings for the expression of such peptides in both E. coli and Pichia pastoris, illustrating the common vectors, fusion partners, and yields achieved.

Table 1: Examples of Recombinant Expression of Frog Antimicrobial Peptides in E. coli

Peptide/PrecursorHost StrainExpression VectorFusion PartnerYieldReference
AdenoregulinE. coli BL21(DE3)pET32aThioredoxin (Trx)~20% of total cell protein researchgate.net
Fibrinogen-derived peptides (using frog onconase carrier)E. coli BL21(DE3)pET22b(+)Onconase6-12 mg/L mdpi.com
Anticancer Peptides (p53pAnt, PNC27)E. colipET-31b(+)Ketosteroid Isomerase (KSI)5-58 mg/L nih.govccpn.ac.uk

Table 2: Examples of Recombinant Expression of Frog/Antimicrobial Peptides in Pichia pastoris

Peptide/PrecursorHost StrainExpression VectorSecretion SignalYieldReference
Odorranain-C1P. pastorisNot SpecifiedNot Specified8-12 µg/mL (MIC range) nih.gov
Cathelicidin-BFP. pastorispICZα-Aα-factor0.5 g/L frontiersin.org
Hybrid Peptide EF-1P. pastorispPICZαAα-factor32.65 mg/L mdpi.com
PMAP-37(F34-R)P. pastorispPICZα-Aα-factor0.12-0.24 µg/mL (MIC range) nih.gov

These systems, particularly those utilizing fusion partners that direct the precursor to inclusion bodies in E. coli or enable secretion from P. pastoris, represent the core methodologies for producing sufficient quantities of the this compound for academic study. The choice of system often depends on the specific requirements of the research, including desired yield, biological activity of the folded peptide, and available downstream processing capabilities.

Theoretical and Computational Approaches in Nigrosin Ra1 Precursor Research

Bioinformatics Tools for Precursor Sequence and Structure Prediction

Bioinformatics is fundamental to the initial characterization of the Nigrosin-RA1 precursor. It provides the tools necessary to analyze its amino acid sequence and predict its three-dimensional structure. The primary amino acid sequence is the initial source of information, from which numerous properties can be inferred using specialized software.

A variety of bioinformatics tools are available for the analysis of precursor peptide sequences like Nigrosin-RA1. These tools can predict physicochemical properties, secondary structure, and potential bioactive regions within the precursor.

Table 1: Selected Bioinformatics Tools for Peptide Precursor Analysis

Tool Name Primary Function Application to Nigrosin-RA1 Precursor
BLAST (Basic Local Alignment Search Tool) Compares a primary amino acid sequence against a database to find homologous sequences. Identifies known protein families or domains within the Nigrosin-RA1 precursor sequence.
ExPASy ProtParam Calculates physicochemical parameters such as molecular weight, theoretical pI, and amino acid composition. Provides a fundamental biochemical profile of the Nigrosin-RA1 precursor.
I-TASSER Predicts 3D structure and function of a protein from its amino acid sequence. Generates a structural model of the Nigrosin-RA1 precursor for further analysis.

| PEP-FOLD | Predicts the 3D structure of peptides. | Offers a refined structural prediction for smaller regions of the Nigrosin-RA1 precursor. |

Post-translational modifications (PTMs) are critical for the function of the final, mature peptide derived from the Nigrosin-RA1 precursor. Predictive modeling is used to identify potential PTM sites within the precursor sequence. These models are typically machine-learning algorithms trained on large datasets of experimentally verified PTMs. By scanning the Nigrosin-RA1 amino acid sequence, these tools can pinpoint specific residues that are likely to undergo modifications such as phosphorylation, glycosylation, or disulfide bond formation. This predictive capability is crucial for understanding how the precursor is processed into its final, active form.

Understanding the three-dimensional structure of the Nigrosin-RA1 precursor is key to deciphering its function and interaction with other molecules. Computational tools are employed to predict how the linear chain of amino acids folds into a stable and functional structure. These methods, ranging from homology modeling to de novo prediction, generate models of the precursor's conformation. Furthermore, analysis of these models can reveal conserved structural motifs—specific arrangements of secondary structures—that may be important for the precursor's stability or its role as a substrate for processing enzymes.

Genome Mining Algorithms for Novel Precursor Discovery

The discovery of the Nigrosin-RA1 precursor likely stemmed from genome mining efforts, which use algorithms to scan entire genomes for sequences that encode novel peptides. These algorithms are designed to recognize the characteristic features of precursor-encoding genes, such as specific signal peptides or conserved domains. By applying these computational tools to genomic and transcriptomic databases, researchers can identify new candidate precursors that share similarities with Nigrosin-RA1 or belong to entirely new peptide families. This in silico approach significantly accelerates the discovery of new bioactive peptides.

Molecular Dynamics Simulations for Precursor Conformational Studies

While static structural models are useful, the Nigrosin-RA1 precursor is a dynamic molecule. Molecular dynamics (MD) simulations provide a computational microscope to observe the precursor's movements and conformational changes over time. By simulating the physical forces that govern the interactions between atoms, MD can reveal how the precursor behaves in a physiological environment. These simulations are invaluable for studying the flexibility of different regions of the precursor, understanding how it interacts with processing enzymes, and assessing the stability of its folded structure.

Theoretical Assessment of Analytical Challenges in Precursor Characterization

The characterization of peptide precursors like Nigrosin-RA1 is not without its challenges, many of which can be assessed theoretically before any experiments are conducted. Computationally, challenges include the accurate prediction of multiple, complex PTMs, as the combination of modifications can be difficult to model. Another significant hurdle is the inherent flexibility of many precursor peptides, which makes structural prediction and validation difficult. Theoretical assessments can help anticipate these difficulties, for instance, by calculating the disorder propensity of the Nigrosin-RA1 sequence or by simulating its behavior during analytical procedures like mass spectrometry to predict fragmentation patterns.

Table 2: Compound Names Mentioned

Compound Name
Nigrosin-RA1 peptide precursor

Future Research Trajectories in Nigrosin Ra1 Precursor Biology

Elucidating Uncharacterized Precursor Processing Enzymes

A primary objective in the study of any novel peptide precursor is the identification of the specific enzymes responsible for its maturation. Bioactive peptides are synthesized as larger, inactive pro-proteins or pro-peptides that must undergo precise proteolytic cleavage to become active. wikipedia.orgnih.gov The enzymes that perform these cleavages, known as proprotein convertases (PCs), are critical for regulating the availability and function of the final peptides. nih.gov

Future research on a hypothetical Nigrosin-RA1 precursor would focus on identifying the specific endoproteases and exopeptidases involved in its processing. This would involve a combination of bioinformatics prediction and experimental validation. Bioinformatics tools can predict potential cleavage sites within the precursor's amino acid sequence, often at pairs of basic residues. nih.govoup.com For example, web-based applications like NeuroPred are designed to predict cleavage sites in neuropeptide precursors based on established sequence motifs. nih.gov Experimental approaches would involve cell-based assays using inhibitors of known processing enzymes (e.g., furin, PC1/3, PC2) to see if Nigrosin-RA1 maturation is blocked. Further validation would use in vitro digestion assays, combining the purified precursor with candidate enzymes to confirm direct cleavage.

Table 1: Hypothetical Enzyme Inhibition Assay for Nigrosin-RA1 Precursor Processing This table illustrates the type of data that would be generated in future studies to identify processing enzymes.

Enzyme InhibitorTarget EnzymeConcentration (µM)% Inhibition of Precursor Cleavage (Hypothetical)
Decanoyl-RVKR-CMKFurin, PC1/3, PC4, PC5/61095%
7B2 C-terminal peptideProprotein Convertase 2 (PC2)1015%
α1-PDXFurin, PC1/3, PACE4, PC5/61092%
No Inhibitor (Control)N/AN/A0%

Investigating Regulatory Roles of Precursor Peptides

The fragments cleaved from a pro-protein during maturation are not always inert byproducts. These "pro-peptides" can have their own biological functions, including regulating the activity of processing enzymes or acting as signaling molecules themselves. nih.gov A notable example is the propeptide proSAAS, which is involved in regulating body weight and can inhibit the enzyme prohormone convertase 1/3 (PC1/3) during fetal development. nih.gov

A crucial research avenue for the Nigrosin-RA1 precursor would be to investigate whether its constituent pro-peptides have independent regulatory roles. This would involve synthesizing the predicted pro-peptides and testing their activity in various biological assays. For instance, researchers would assess if these peptides can bind to and modulate the activity of the processing enzymes identified in the previous research trajectory. Additionally, these peptides would be tested for their ability to bind to cell surface receptors, potentially uncovering new signaling pathways.

Exploring Novel Structural Motifs and Their Influence on Precursor Maturation

The three-dimensional structure of a peptide precursor is essential for its correct processing. Specific structural motifs, or "pro-sequences," can be critical for proper protein folding and for guiding the precursor to the correct cellular compartments for maturation. wikipedia.orgnih.gov These motifs ensure that cleavage sites are accessible to the processing enzymes. nih.gov

Future studies would aim to determine the structure of the full-length Nigrosin-RA1 precursor using techniques like X-ray crystallography or cryo-electron microscopy. Computational tools like AlphaFold, which can accurately predict protein structures, would also be employed. nsf.gov Identifying novel structural motifs, such as unique disulfide bond patterns or folding domains, would be a priority. nih.gov Site-directed mutagenesis could then be used to alter these motifs to understand their specific impact on the precursor's folding, stability, and subsequent cleavage, revealing how structure dictates the efficiency and outcome of its maturation. nih.gov

Table 2: Hypothetical Impact of Mutagenesis on Nigrosin-RA1 Precursor Maturation This table illustrates potential outcomes from future studies on structural motifs.

Precursor VariantMutation DescriptionPredicted Structural EffectMaturation Efficiency (Hypothetical %)
Wild TypeNoneNative Fold100%
Cys15Ala / Cys30AlaDisruption of disulfide bondLocal unfolding near cleavage site45%
Pro45GlyAlteration of β-turn motifDestabilization of pro-domain60%
Gly60ValDisruption of GxxxG-like motifImpaired protein-protein interaction75%

Development of Advanced Analytical Techniques for Low-Abundance Precursor Detection

Many peptide precursors are present at very low concentrations in biological samples, making their detection and quantification a significant challenge. nih.gov The dynamic range of proteins in fluids like blood plasma is vast, with a few high-abundance proteins masking the presence of less common ones. nih.govnih.gov

A key area of future research would be the development of highly sensitive analytical methods tailored for Nigrosin-RA1. This would likely involve targeted mass spectrometry approaches, such as multiple reaction monitoring (MRM), which can enhance detection limits by up to 100-fold compared to standard methods. nih.gov Sample preparation techniques to enrich for low-abundance proteins would also be critical. mdpi.comacs.orgacs.org These methods include depleting high-abundance proteins or using combinatorial peptide ligand libraries to capture and concentrate target molecules. nih.govmdpi.com Such advancements would be essential for accurately measuring Nigrosin-RA1 precursor levels in different tissues and disease states.

Expanding Comparative Studies to Diverse Biological Systems

Understanding the evolutionary history of a peptide precursor can provide profound insights into its fundamental biological role. nih.gov Comparative studies across different species help identify conserved sequences and functions. For example, analysis of neuropeptide precursors in invertebrates like the starfish Asterias rubens has revealed deep evolutionary roots for signaling systems once thought to be chordate-specific. scienceopen.com

Future research would involve searching for homologs of a putative Nigrosin-RA1 precursor in the genomes and transcriptomes of a wide range of species, from simple invertebrates to mammals. nih.govfrontiersin.org Identifying conserved regions would highlight functionally important domains of the precursor. This comparative approach could reveal whether Nigrosin-RA1 is part of an ancient, conserved family of peptides or if it is a more recently evolved molecule with a specialized function in a specific lineage. Such studies are vital for placing the precursor into a broader biological and evolutionary context. researchgate.net

Q & A

Q. How should ethical considerations shape cross-species studies of Nigrosin-RA1’s neuroprotective effects?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Justify animal models via systematic reviews of alternatives (e.g., in silico simulations). For primate studies, include independent ethical oversight and publish negative outcomes to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.